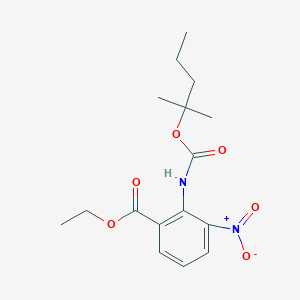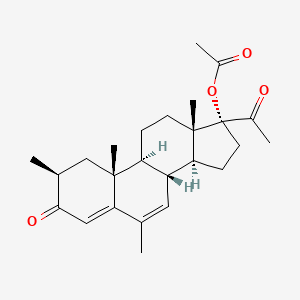
2beta,6-Dimethyl-3,20-dioxopregna-4,6-dien-17-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2beta,6-Dimethyl-3,20-dioxopregna-4,6-dien-17-yl acetate is a synthetic steroidal compound. It is structurally related to megestrol acetate and is often referred to as an impurity of megestrol acetate . The compound has a molecular formula of C25H34O4 and a molecular weight of 398.5351 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2beta,6-Dimethyl-3,20-dioxopregna-4,6-dien-17-yl acetate typically involves the acetylation of the corresponding steroidal precursor. The reaction conditions often include the use of acetic anhydride and a base such as pyridine . The reaction is carried out under controlled temperature to ensure the formation of the desired acetate ester.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that the synthesis follows similar routes as those used in laboratory settings, with optimizations for scale-up and yield improvement.
Análisis De Reacciones Químicas
Types of Reactions
2beta,6-Dimethyl-3,20-dioxopregna-4,6-dien-17-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
2beta,6-Dimethyl-3,20-dioxopregna-4,6-dien-17-yl acetate has several scientific research applications:
Chemistry: It is used as a reference standard and impurity marker in the analysis of megestrol acetate.
Biology: The compound’s structural similarity to steroid hormones makes it useful in studying hormone-receptor interactions.
Medicine: Research into its pharmacological properties and potential therapeutic uses is ongoing.
Industry: It is used in the quality control and validation of steroidal drugs.
Mecanismo De Acción
The mechanism of action of 2beta,6-Dimethyl-3,20-dioxopregna-4,6-dien-17-yl acetate is not fully understood. its structural similarity to megestrol acetate suggests that it may interact with progesterone receptors and other steroid hormone receptors . These interactions can modulate gene expression and cellular functions, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Megestrol Acetate: A synthetic progestin used in the treatment of cancer and appetite loss.
Medroxyprogesterone Acetate: Another synthetic progestin with similar uses.
Norethindrone Acetate: A synthetic progestin used in hormonal contraceptives.
Uniqueness
2beta,6-Dimethyl-3,20-dioxopregna-4,6-dien-17-yl acetate is unique due to its specific structural modifications, which may confer distinct biological activities and interactions compared to other similar compounds .
Propiedades
Fórmula molecular |
C25H34O4 |
|---|---|
Peso molecular |
398.5 g/mol |
Nombre IUPAC |
[(2S,8R,9S,10R,13S,14S,17R)-17-acetyl-2,6,10,13-tetramethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C25H34O4/c1-14-11-18-19(23(5)13-15(2)22(28)12-21(14)23)7-9-24(6)20(18)8-10-25(24,16(3)26)29-17(4)27/h11-12,15,18-20H,7-10,13H2,1-6H3/t15-,18+,19-,20-,23+,24-,25-/m0/s1 |
Clave InChI |
AQMUMBCTNJGBGC-UFNWQTQJSA-N |
SMILES isomérico |
C[C@H]1C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C=C(C2=CC1=O)C)CC[C@@]4(C(=O)C)OC(=O)C)C)C |
SMILES canónico |
CC1CC2(C3CCC4(C(C3C=C(C2=CC1=O)C)CCC4(C(=O)C)OC(=O)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-3-[4-[4-(2-amino-2-carboxyethyl)phenyl]phenyl]propanoic acid](/img/structure/B13725166.png)
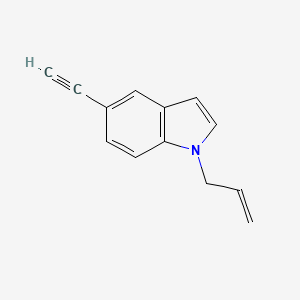
![7-Bromo-3-((2-(trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13725185.png)
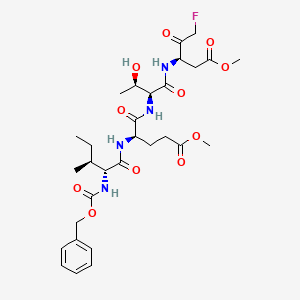

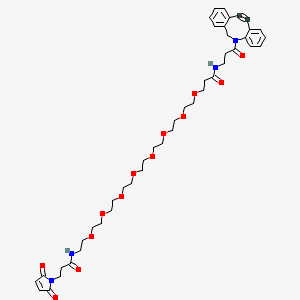
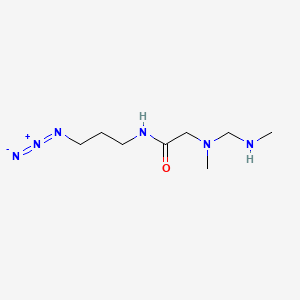

![4-[[5-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl]morpholine](/img/structure/B13725210.png)


![2-Tert-butylspiro[indene-1,4'-piperidine]-1'-carboxylic acid](/img/structure/B13725227.png)
